7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole
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Overview
Description
7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of quinazoline and benzo[c]carbazole moieties, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
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Starting Materials
- 4-Phenylquinazoline
- 7H-benzo[c]carbazole
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Reaction Conditions
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]carbazole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s structural motifs are of interest in biological research, particularly in the study of enzyme inhibitors and receptor modulators. The quinazoline moiety is known for its presence in various biologically active compounds, making this compound a potential candidate for drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The benzo[c]carbazole structure is found in several natural products with anticancer and antimicrobial activities, suggesting that this compound could be a lead for new drug development.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets. The quinazoline moiety can inhibit certain enzymes by binding to their active sites, while the benzo[c]carbazole structure can intercalate with DNA, disrupting its function.
Molecular Targets and Pathways
Enzymes: Inhibition of kinases and other enzymes involved in cell signaling pathways.
DNA: Intercalation with DNA, leading to the disruption of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole stands out due to its combination of quinazoline and benzo[c]carbazole moieties. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C36H30BN3O2 |
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Molecular Weight |
547.5 g/mol |
IUPAC Name |
7-(4-phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]carbazole |
InChI |
InChI=1S/C36H30BN3O2/c1-35(2)36(3,4)42-37(41-35)25-19-21-30-28(22-25)32-26-15-9-8-12-23(26)18-20-31(32)40(30)34-38-29-17-11-10-16-27(29)33(39-34)24-13-6-5-7-14-24/h5-22H,1-4H3 |
InChI Key |
JEWQMUIWJCHTBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C(=N6)C8=CC=CC=C8 |
Origin of Product |
United States |
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